molecular formula C7H14O3S B028796 Butyl cyclopropanesulfonate CAS No. 83635-12-5

Butyl cyclopropanesulfonate

Cat. No. B028796
CAS RN: 83635-12-5
M. Wt: 178.25 g/mol
InChI Key: VWGWOTXVWXTFMB-UHFFFAOYSA-N
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Patent
US08648116B2

Procedure details

Solutions of 1-butyl 3-chloro-1-propanesulfonate (4.6 g, 21.39 mmol in 25 ml THF) and of butyllithium (14.7 ml, 23.53 mmol, 1.6M, THF) were simultaneously added to THF (150 ml) at −78° C. under nitrogen atmosphere. The solution was allowed to warm to 0° C. and then quenched with water (2 ml). The volatiles evaporated under reduced pressure and the residue extracted with CH2Cl2 (150 ml). The extract was washed with water and dried (MgSO4) and evaporated to give crude desired product (3.23 g, 78.22%) in almost pure form as pale yellow oil which was used for next step without further purification. 1H NMR (300 MHz, CDCl3) δ 0.94 (t, J=7.5 Hz, 3H), 1.07 (m, 2H), 1.25 (m, 2H), 1.45 (sextet, 2H), 1.74 (quintet, 2H), 2.45 (heptet, 1H), 4.23 (t, J=6.6 Hz, 2H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
78.22%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][S:5]([O:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:7])=[O:6].C([Li])CCC>C1COCC1>[CH:4]1([S:5]([O:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:7])=[O:6])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)OCCCC
Name
Quantity
14.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (2 ml)
CUSTOM
Type
CUSTOM
Details
The volatiles evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with CH2Cl2 (150 ml)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g
YIELD: PERCENTYIELD 78.22%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.